molecular formula C21H22ClN3O4S B2884666 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 897471-05-5

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2884666
CAS RN: 897471-05-5
M. Wt: 447.93
InChI Key: NPHVHLWAGXRHFL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a benzo[d]thiazole ring, and a methanone group. Piperazine rings are often found in pharmaceuticals and are known for their wide range of biological activities . Benzo[d]thiazole is a heterocyclic compound that is also common in various drugs . The methanone group is a carbonyl group attached to a methyl group, which could potentially be involved in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction , IR spectroscopy, NMR spectroscopy, and mass spectrometry are often used to analyze the molecular structure of compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring could potentially undergo reactions at its nitrogen atoms, and the carbonyl group in the methanone could be involved in various types of reactions such as nucleophilic addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Anti-inflammatory and Analgesic Agent

This compound has been studied for its potential use as an anti-inflammatory and analgesic agent . The benzothiazole moiety, which is part of the compound’s structure, is known to exhibit anti-inflammatory properties by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation and pain . The compound’s ability to modulate COX-2 activity could make it a valuable candidate for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.

COX Inhibition

The compound has shown promise in selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This is significant because selective COX-2 inhibitors can provide anti-inflammatory benefits while minimizing the risk of gastrointestinal complications associated with traditional NSAIDs . The compound’s efficacy in COX inhibition could lead to the development of safer anti-inflammatory medications.

Quorum Sensing Inhibition

Quorum sensing is a system of stimulus and response correlated with population density. This compound has been identified as a potential quorum-sensing inhibitor, which could be useful in disrupting bacterial communication and combating bacterial infections . By inhibiting quorum sensing, the compound could prevent the formation of biofilms and reduce the virulence of pathogenic bacteria.

Mechanism of Action

Target of Action

Compounds with similar structures, such as arylpiperazine ligands, have been shown to bind to α1-ars, serotoninergic 5-ht1a, and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, pain perception, and cardiovascular function.

Mode of Action

It’s worth noting that many non-steroidal anti-inflammatory drugs (nsaids) exert their effects through the inhibition of cyclooxygenase (cox) enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain .

Biochemical Pathways

The compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .

Pharmacokinetics

The compound’s solubility in water, alcohol, and ether may influence its bioavailability and distribution within the body.

Result of Action

Compounds with similar structures have been shown to have anti-inflammatory and analgesic activities . These effects are likely due to the inhibition of COX enzymes and the subsequent decrease in prostaglandin production .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility may be affected by the pH of the environment, which in turn can influence its absorption and distribution within the body .

Future Directions

Future research could involve further exploration of the potential uses of this compound, such as investigating its potential as a pharmaceutical drug. This could involve in-depth studies of its biological activity, pharmacokinetics, and potential side effects .

properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-27-16-10-13(11-17(28-2)19(16)29-3)20(26)24-6-8-25(9-7-24)21-23-15-5-4-14(22)12-18(15)30-21/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHVHLWAGXRHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

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